molecular formula C10H16F3NO3 B14034816 rel-tert-Butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate

rel-tert-Butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B14034816
M. Wt: 255.23 g/mol
InChI Key: LHHCPBHFTMOFJS-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-tert-Butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate: is a chemical compound with a complex structure that includes a pyrrolidine ring, a trifluoromethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

rel-tert-Butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-tert-Butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,4S)-4-hydroxy-2-(methyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2R,4S)-4-hydroxy-2-(ethyl)pyrrolidine-1-carboxylate

Uniqueness

rel-tert-Butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-5-6(15)4-7(14)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

LHHCPBHFTMOFJS-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(F)(F)F)O

Origin of Product

United States

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